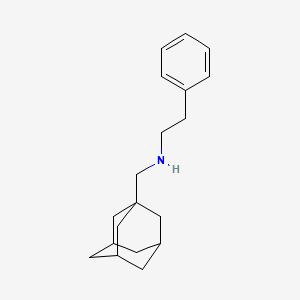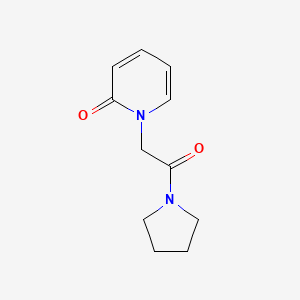![molecular formula C14H19ClN2O2 B7499612 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone, also known as CEPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CEPP belongs to the class of piperazine derivatives and is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
作用機序
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone acts as a reversible inhibitor of MAO-A, binding to the active site of the enzyme and preventing the metabolism of neurotransmitters. This leads to an increase in the levels of neurotransmitters in the brain, which can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has been found to have several biochemical and physiological effects. In addition to its role as an MAO-A inhibitor, 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has been shown to modulate the activity of other enzymes and receptors in the brain, including acetylcholinesterase and the serotonin transporter. 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has several advantages as a research tool. It is a potent and selective inhibitor of MAO-A, which makes it useful for studying the role of this enzyme in various physiological and pathological processes. 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
One limitation of 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone is that it has not been extensively studied in vivo, and its effects in animal models and humans are not well understood. Another limitation is that 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone may have off-target effects on other enzymes and receptors in the brain, which can complicate the interpretation of research results.
将来の方向性
There are several potential future directions for research on 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone. One area of interest is in the development of more selective MAO-A inhibitors that do not have off-target effects on other enzymes and receptors. Another area of interest is in the study of the effects of 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone on neurotransmitter systems other than serotonin, such as dopamine and norepinephrine. Finally, there is potential for the use of 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone in the development of new treatments for depression, anxiety, and other neuropsychiatric disorders.
合成法
The synthesis of 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone involves the reaction of 2-chloroacetophenone with 4-(2-ethoxyphenyl)piperazine in the presence of a base catalyst such as potassium carbonate. The resulting product is then purified by recrystallization to obtain the final compound in high purity.
科学的研究の応用
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has been found to have several potential applications in scientific research. One of the main areas of interest is in the study of the role of MAO-A in the regulation of neurotransmitter levels in the brain. By inhibiting MAO-A, 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone can increase the levels of neurotransmitters such as serotonin, which has been implicated in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
2-chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-13-6-4-3-5-12(13)16-7-9-17(10-8-16)14(18)11-15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUPUQNBJDBNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)
![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)

![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)


![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)


![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)

![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)